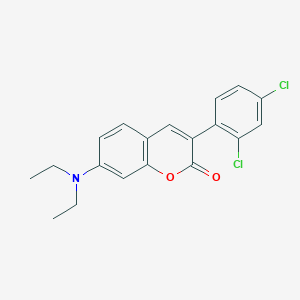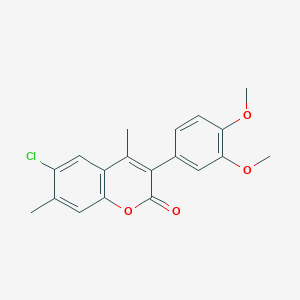
2-Chloro-4-nitrophenyl triflate
Descripción general
Descripción
2-Chloro-4-nitrophenyl triflate is an organic compound that belongs to the class of aryl triflates. It is characterized by the presence of a triflate group (-OSO2CF3) attached to a phenyl ring substituted with a chlorine atom at the 2-position and a nitro group at the 4-position. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4-nitrophenyl triflate can be synthesized through the reaction of 2-chloro-4-nitrophenol with triflic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the triflic anhydride acting as the triflate source and pyridine serving as a catalyst and acid scavenger.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive triflic anhydride and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-nitrophenyl triflate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The triflate group is a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Cross-Coupling Reactions: The triflate group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Cross-Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Reduction: 2-Chloro-4-aminophenyl triflate.
Cross-Coupling Reactions: Biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
2-Chloro-4-nitrophenyl triflate is utilized in several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its derivatives may exhibit biological activity.
Material Science: It is employed in the synthesis of functional materials, including polymers and advanced materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the modification of biomolecules, enabling the study of biological processes and the development of bioconjugates.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-nitrophenyl triflate primarily involves its reactivity as an electrophile in nucleophilic aromatic substitution reactions. The triflate group, being a good leaving group, facilitates the attack of nucleophiles on the aromatic ring. The presence of electron-withdrawing groups such as the nitro group further activates the ring towards nucleophilic attack, stabilizing the intermediate formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a triflate group.
2-Chloro-4-nitrophenyl acetate: Similar structure but with an acetate group instead of a triflate group.
2-Chloro-4-nitrophenyl sulfonate: Similar structure but with a sulfonate group instead of a triflate group.
Uniqueness
2-Chloro-4-nitrophenyl triflate is unique due to the presence of the triflate group, which is a highly reactive leaving group. This makes it particularly useful in cross-coupling reactions and nucleophilic aromatic substitution, where other similar compounds may not exhibit the same level of reactivity or versatility.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBMXHSVOJFYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B3043022.png)



phosphonium bromide](/img/structure/B3043029.png)








